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Introduction

Omzotirome (formerly TRC-150094) is a novel thyromimetic drug candidate under
development for the treatment of cardiometabolic diseases, including type 2 diabetes,
dyslipidemia, and hypertension.[1][2] Classified as a thyroid hormone receptor (THR) agonist,
Omzotirome is designed to selectively elicit the beneficial metabolic effects of thyroid hormone
while minimizing the potential for adverse effects typically associated with excessive thyroid
hormone activity.[1][3] Preclinical investigations have focused on its potential as a metabolic
modulator that can restore metabolic flexibility.[2]

This technical guide provides an in-depth overview of the preclinical pharmacology of
Omzotirome, summarizing key findings from in vivo and in vitro studies. The data presented
herein is derived from foundational research that has elucidated the mechanism of action and
therapeutic potential of Omzotirome in relevant animal models of metabolic disease.

Mechanism of Action

Omzotirome is characterized as a functional analogue of iodothyronines with a significantly
lower potency for thyroid hormone receptor (al/B1) activation compared to triiodothyronine. Its
primary mechanism of action involves the modulation of mitochondrial activity.[3][4] Preclinical
studies have demonstrated that Omzotirome stimulates mitochondrial fatty acid import and
oxidation, leading to an increase in energy expenditure.[3][4] Specifically, administration of
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Omzotirome in high-fat diet-fed rats resulted in an increased activity of electron transport chain
complexes Il and V.[4] This enhancement of mitochondrial oxidative capacity occurs without
altering mitochondrial efficiency.

The therapeutic effects of Omzotirome are attributed to its ability to improve mitochondrial
bioenergetics, which in turn addresses the metabolic inflexibility that underlies insulin
resistance and related cardiometabolic disorders.[4]

Pharmacodynamics

The pharmacodynamic effects of Omzotirome have been evaluated in preclinical models of
obesity and metabolic syndrome. These studies have demonstrated its efficacy in improving
multiple cardiometabolic risk factors.

In Vivo Efficacy in a High-Fat Diet-Induced Obesity
Model

In a study utilizing rats fed a high-fat diet (HFD), Omzotirome demonstrated significant
metabolic benefits. Treatment with Omzotirome led to a notable reduction in adiposity, which
was attributed to increased energy expenditure and fatty acid oxidation.

In Vivo Efficacy in the Obese ZSF1 Rat Model

The obese Zucker spontaneously hypertensive fatty (ZSF1) rat is a well-established model of
metabolic syndrome, exhibiting obesity, hyperglycemia, insulin resistance, hypertension, and
dyslipidemia.[2][4] In this model, long-term oral administration of Omzotirome demonstrated a
range of positive effects:

e Glycemic Control: Omzotirome treatment improved glucose tolerance and the overall
glycemic profile, as evidenced by a significant reduction in fasting hyperglycemia and plasma
fructosamine levels.[4]

» Blood Pressure: The progression of hypertension was attenuated in Omzotirome-treated
rats.[4]

» Hepatic and Renal Effects: A reduction in hepatic steatosis and a slowing of the progression
of nephropathy and glomerulosclerosis were observed.[4]
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o Skeletal Muscle Function: Omzotirome treatment led to improved skeletal muscle function.

[4]

» Body Composition: A significant reduction in fat accumulation was noted in rats treated with
Omzotirome.[4]

The following table summarizes the key quantitative pharmacodynamic findings in the obese
ZSF1 rat model.

Control (Obese Omzotirome (12 % Change vs.
Parameter

ZSF1) mgl/kg) Control
Body Composition
Fat Mass (g) 163.4+8.1 1356+ 7.3 1 17.0%
Glycemic Control
Fasting Plasma

201.3+154 148.7 £ 9.8 126.1%
Glucose (mg/dL)
Plasma Fructosamine

345.8 +18.2 2985+ 121 113.7%
(umol/L)
AUC Glucose

450.2 +25.1 380.1 +19.5 1 15.6%
(mg-h/dL)
Cardiovascular
Systolic Blood

165.3+4.2 152.8 + 3.9* 1 7.6%

Pressure (mmHg)

*p < 0.05 vs. control. Data are presented as mean + SEM.

Pharmacokinetics

Preclinical pharmacokinetic data for Omzotirome is not extensively detailed in the reviewed
literature. However, a Phase | clinical trial in overweight and obese subjects provides some
insight into its pharmacokinetic profile in humans. The half-life of Omzotirome was determined
to be between 15 and 18 hours, which supports a once-daily dosing regimen.[4] The primary
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metabolites are glucuronide and sulfate conjugates, and approximately 20% of the drug is
excreted unchanged in the urine.[3]

Toxicology

Extensive safety evaluations of Omzotirome have been conducted in both rodent and non-
rodent species through long-term toxicity studies.[3][4] These studies specifically monitored for
target-related effects on the thyroid axis, as well as on cardiac, bone, and cartilage tissues. The
results indicated a wide safety margin, with no significant drug-related changes observed in
biomarkers or histology.[3][4] Furthermore, evaluations of respiratory, central nervous system,
and cardiovascular safety in sensitive animal models (rodents and dogs) confirmed this
favorable safety profile.[3][4]

Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Model

e Animal Model: Male Wistar rats were used in the study.
« Diet: Animals were fed a high-fat diet to induce obesity and metabolic abnormalities.
e Drug Administration: Omzotirome was administered orally.

o Efficacy Endpoints: Key parameters measured included body weight, adiposity, energy
expenditure, and markers of fatty acid oxidation.

Obese ZSF1 Rat Model Study

» Animal Model: Male obese Zucker spontaneously hypertensive fatty (ZSF1) rats were
utilized.[4]

o Treatment Groups: The study included a control group of obese ZSF1 rats and a group
treated with Omzotirome (12 mg/kg/day, oral gavage).[4]

o Duration: The treatment duration was 24 weeks.[4]

o Efficacy Endpoints: A comprehensive set of parameters were evaluated, including:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8485898/
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8485898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8485898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8485898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8887612/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

fructosamine levels.[4]

Glycemic Profile: Fasting plasma glucose, oral glucose tolerance test (OGTT), and plasma

o Body Composition: Fat accumulation was assessed.[4]

o Blood Pressure: Monitored throughout the study.[4]

o Renal Function: Histopathological analysis of kidney tissue to assess nephropathy and

glomerulosclerosis.[4]

o Hepatic Health: Evaluation of hepatic steatosis.[4]

o Skeletal Muscle Function: Assessment of functional improvements.[4]
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Caption: Proposed mechanism of Omzotirome in modulating mitochondrial function.

Experimental Workflow for the Obese ZSF1 Rat Study
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Caption: Workflow of the in vivo study of Omzotirome in obese ZSF1 rats.
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« To cite this document: BenchChem. [Preclinical Pharmacology of Omzotirome: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1263094#preclinical-pharmacology-of-omzotirome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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